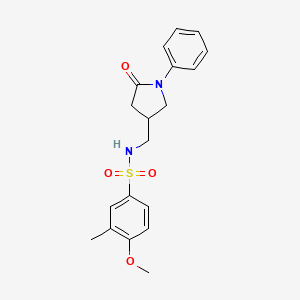

4-methoxy-3-methyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide

描述

属性

IUPAC Name |

4-methoxy-3-methyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-14-10-17(8-9-18(14)25-2)26(23,24)20-12-15-11-19(22)21(13-15)16-6-4-3-5-7-16/h3-10,15,20H,11-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKVHOPKEHCQVCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-methyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide typically involves multiple steps:

Formation of the Pyrrolidine Ring: The initial step involves the synthesis of the pyrrolidine ring. This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Sulfonamide Formation: The sulfonamide moiety is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

Methoxy and Methyl Substitutions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Introduction of various functional groups onto the aromatic ring.

科学研究应用

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, sulfonamides are known for their antibacterial properties. This compound could be explored for its potential as an antibiotic or as a lead compound for the development of new drugs.

Medicine

Medicinally, sulfonamides are used to treat bacterial infections. This compound could be investigated for its efficacy against various bacterial strains, potentially leading to new therapeutic agents.

Industry

In the industrial sector, sulfonamides are used in the production of dyes, agrochemicals, and other specialty chemicals. This compound could find applications in these areas due to its structural features.

作用机制

The mechanism of action of sulfonamides typically involves the inhibition of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication. The specific molecular targets and pathways for this compound would need to be investigated through detailed biochemical studies.

相似化合物的比较

Similar Compounds

- 4-methyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide

- 4-methoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide

- 3-methyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide

Uniqueness

What sets 4-methoxy-3-methyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide apart is the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. These substitutions can affect the compound’s solubility, stability, and interaction with biological targets, making it a unique candidate for further research and development.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

生物活性

4-Methoxy-3-methyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C₁₉H₂₁N₃O₃S

- Molecular Weight : 339.4 g/mol

- CAS Number : 955235-83-3

Research indicates that this compound primarily targets human carbonic anhydrases (hCAs), specifically acting as an isoform-selective inhibitor of human carbonic anhydrase II. This inhibition affects various biochemical pathways, leading to significant physiological effects.

Key Pathways Affected:

- Enzyme Inhibition : The compound inhibits the activity of hCAs, which play crucial roles in regulating pH and fluid balance in tissues.

- Cellular Responses : Inhibition may lead to altered cellular responses, including changes in intracellular signaling pathways.

Biological Activity

The biological activity of this compound has been assessed through various studies focusing on its therapeutic potential.

Enzyme Inhibition Studies

The compound has shown promise in enzyme inhibition assays, particularly against carbonic anhydrases. The inhibition potency is influenced by the presence of the pyrrolidine moiety, which enhances binding affinity to the enzyme's active site.

Case Studies and Research Findings

Applications in Research

The compound is being explored for various applications:

- Medicinal Chemistry : As a potential lead compound for developing new therapeutic agents targeting viral infections and enzyme-related disorders.

- Biochemical Research : Used as a tool in studying the role of carbonic anhydrases in physiological and pathological processes.

- Industrial Applications : Potential use in synthesizing specialty chemicals and materials due to its unique chemical properties .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-methoxy-3-methyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide?

- Methodology : Multi-step synthesis typically involves:

Condensation : Reacting 4-methoxy-3-methylbenzenesulfonyl chloride with a pyrrolidinone intermediate under basic conditions (e.g., NaHCO₃ in THF) .

Cyclization : Formation of the 5-oxo-1-phenylpyrrolidin-3-yl moiety via intramolecular cyclization using catalysts like p-toluenesulfonic acid (PTSA) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .

- Key Considerations : Control reaction temperature (0–5°C during sulfonamide coupling) to avoid side products like N-alkylated derivatives .

Q. How should researchers confirm the structural integrity of this compound?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR to verify sulfonamide (-SO₂NH-) proton signals (δ 10.2–11.5 ppm) and pyrrolidinone carbonyl (δ 170–175 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns .

- X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL ) to resolve stereochemistry at the pyrrolidinone ring .

Q. What are the solubility and stability profiles of this compound?

- Solubility : Moderately soluble in DMSO (>10 mM), sparingly soluble in water (<0.1 mg/mL). Add co-solvents like PEG-400 for in vitro assays .

- Stability : Stable at −20°C under inert gas (N₂/Ar) for >6 months. Degrades in acidic conditions (pH <4) via sulfonamide bond cleavage .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of this compound?

- Methods :

- Molecular Docking : Use AutoDock Vina to screen against targets like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs), leveraging the sulfonamide’s zinc-binding affinity .

- MD Simulations : Analyze binding stability (e.g., RMSD <2 Å over 100 ns) in GROMACS .

- Validation : Compare predicted IC₅₀ with enzymatic assays (e.g., COX-2 inhibition via fluorometric kits) .

Q. What strategies resolve contradictions in reported biological activity data?

- Case Example : Discrepancies in IC₅₀ values for HDAC inhibition may arise from:

- Assay Conditions : Varying pH (6.5 vs. 7.4) alters protonation states of the sulfonamide group .

- Cell Lines : Differential membrane permeability in HeLa vs. HEK293 cells .

- Resolution : Standardize protocols (e.g., 37°C, 5% CO₂) and use isogenic cell lines .

Q. How can SAR studies optimize this compound’s pharmacokinetics?

- Modifications :

- Pyrrolidinone Substituents : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .

- Sulfonamide Linkers : Replace methyl with trifluoromethyl to improve blood-brain barrier penetration (logP <3) .

- Evaluation : In vitro microsomal stability assays (e.g., human liver microsomes, t₁/₂ >60 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。